molecular formula C17H21NO B1388739 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine CAS No. 946742-11-6

4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine

Cat. No.: B1388739
CAS No.: 946742-11-6
M. Wt: 255.35 g/mol
InChI Key: JSBLVRYIGLWMRD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine possesses systematic identification parameters that establish its unique chemical identity within the broader phenoxyaniline family. The International Union of Pure and Applied Chemistry name for this compound is 4-(4-butan-2-ylphenoxy)-3-methylaniline, reflecting the precise positioning of substituents on both aromatic rings. The molecular formula C17H21NO indicates a substantial organic molecule with 17 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 255.35 grams per mole.

The compound registry identifies this molecule through multiple systematic approaches, including its PubChem Compound Identifier number 45075285, which serves as a unique database reference. The chemical structure incorporates an ether linkage between two aromatic rings, with the oxygen atom bridging a 4-sec-butylphenyl group to a 3-methylphenylamine moiety. The systematic naming convention emphasizes the butan-2-yl designation for the secondary butyl group, distinguishing it from primary or tertiary butyl configurations.

Additional nomenclature variations include 3-methyl-4-[4-(sec-butyl)phenoxy]aniline, which presents an alternative systematic description highlighting the methyl group position on the aniline ring. The compound's InChI (International Chemical Identifier) notation provides a standardized string representation that facilitates computational chemistry applications and database searches.

Property Value Source
Molecular Formula C17H21NO PubChem
Molecular Weight 255.35 g/mol PubChem
IUPAC Name 4-(4-butan-2-ylphenoxy)-3-methylaniline PubChem
PubChem CID 45075285 PubChem
InChI Key JSBLVRYIGLWMRD-UHFFFAOYSA-N PubChem

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine exhibits complex three-dimensional characteristics influenced by the phenoxy bridge and bulky alkyl substituents. The structural arrangement features two aromatic rings connected through an ether oxygen atom, creating a diphenyl ether backbone similar to related phenoxyaniline compounds studied in crystallographic analyses. The dihedral angle between aromatic rings in phenoxyaniline derivatives typically ranges from 70 to 75 degrees, as demonstrated in 4-nitro-2-phenoxyaniline crystal structure studies where the angle measured 71.40 degrees.

The secondary butyl substituent on the phenoxy ring introduces significant steric considerations that influence overall molecular conformation. Unlike linear alkyl chains, the sec-butyl group creates branching at the second carbon position, resulting in increased molecular bulk and restricted rotational freedom around the phenoxy connection. This branching pattern affects intermolecular interactions and potentially influences crystal packing arrangements in solid-state forms.

The methyl substituent on the aniline ring occupies the ortho position relative to the phenoxy attachment point, creating additional steric hindrance that may restrict rotation around the ether bond. Computational studies of related phenoxyaniline derivatives using Density Functional Theory methods have revealed that such ortho substitutions significantly impact molecular flexibility and preferred conformational states. The oxygen atom bridging the aromatic rings typically adopts syn-periplanar conformations, as observed in similar phenoxyaniline structures.

Conformational analysis reveals that the molecule can adopt multiple spatial arrangements due to rotational freedom around single bonds, particularly the sec-butyl chain and the phenoxy bridge. The bulky substituents create energy barriers to rotation that stabilize certain conformational states over others, resulting in preferred molecular geometries that minimize steric clashes while maintaining optimal orbital overlap.

Electronic Structure and Orbital Configuration

The electronic structure of 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine incorporates conjugated pi-electron systems from both aromatic rings, connected through the ether oxygen atom that provides additional electron density for molecular orbital interactions. The aniline moiety contributes significant electron-donating character through the amino group, which participates in resonance interactions with the aromatic ring system. This electron donation creates regions of increased electron density that influence both chemical reactivity and molecular stability.

The phenoxy bridge introduces an oxygen atom with two lone electron pairs that can participate in orbital interactions with the aromatic pi-systems. Studies of related phenoxyaniline compounds have demonstrated that the oxygen bridge creates extended conjugation pathways that modify electronic properties compared to simple aniline derivatives. The orbital configuration allows for electron delocalization across the entire molecular framework, contributing to stabilization through resonance effects.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations for phenoxyaniline derivatives typically reveal energy gaps in the range of 4 electron volts, indicating moderate to high chemical reactivity. The electronic structure analysis shows that electron density concentrates primarily on the amino group and aromatic ring systems, with the sec-butyl and methyl substituents providing primarily inductive effects rather than participating directly in conjugation.

The molecular orbital configuration creates distinct regions of nucleophilic and electrophilic character within the molecule. The amino group exhibits strong nucleophilic properties due to the nitrogen lone pair, while the aromatic rings can undergo electrophilic substitution reactions at positions activated by the electron-donating substituents. The electronic distribution influences intermolecular interactions, particularly hydrogen bonding capabilities through the amino group.

Comparative Analysis with Substituted Phenoxyaniline Derivatives

Comparative structural analysis reveals significant differences between 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine and other phenoxyaniline derivatives in terms of substitution patterns and resulting molecular properties. The 4-phenoxyaniline parent compound, with molecular formula C12H11NO and molecular weight 185.226 grams per mole, provides a baseline for understanding how additional substituents modify structural characteristics. The addition of sec-butyl and methyl groups increases molecular weight by approximately 70 grams per mole and introduces substantial steric bulk that alters molecular behavior.

The 2-phenoxyaniline isomer, with the amino group in the ortho position relative to the phenoxy bridge, exhibits different conformational preferences due to altered steric interactions. This positional isomerism demonstrates how substituent placement dramatically affects molecular geometry and electronic properties. The melting point of 2-phenoxyaniline ranges from 47 to 49 degrees Celsius, significantly lower than the 4-phenoxyaniline melting point of 83 to 87 degrees Celsius, illustrating the impact of substitution patterns on physical properties.

Related compounds such as 2-[4-(sec-butyl)phenoxy]-5-methylaniline share structural similarities but differ in methyl group positioning, creating distinct molecular profiles. The systematic comparison reveals how methyl group migration from the 3-position to the 5-position influences overall molecular symmetry and electronic distribution patterns. These structural variations affect synthetic accessibility, with different substitution patterns requiring distinct synthetic approaches and reaction conditions.

Properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-4-12(2)14-5-8-16(9-6-14)19-17-10-7-15(18)11-13(17)3/h5-12H,4,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBLVRYIGLWMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Sec-butylphenol Intermediate

The sec-butyl substituent is introduced onto the phenyl ring through Friedel-Crafts alkylation or via cross-coupling reactions. The sec-butyl group (2-butan-2-yl) is attached to the para-position of the phenol ring to yield 4-(sec-butyl)phenol.

  • Reagents: sec-butyl chloride or bromide, phenol, Lewis acid catalyst (e.g., AlCl3).
  • Conditions: Controlled temperature (0–50 °C) to avoid polyalkylation.
  • Notes: The reaction is monitored by thin-layer chromatography (TLC) to ensure selective mono-alkylation.

Ether Formation (Phenoxy Linkage)

The 4-(sec-butyl)phenol is reacted with 3-methyl-4-nitrohalobenzene (often 3-methyl-4-nitrochlorobenzene) to form the ether linkage through nucleophilic aromatic substitution.

  • Reagents: 4-(sec-butyl)phenol, 3-methyl-4-nitrochlorobenzene, base (e.g., K2CO3 or NaH).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Heating at 80–120 °C for several hours under inert atmosphere.
  • Mechanism: The phenolate ion attacks the electron-deficient aromatic ring bearing the nitro leaving group, displacing chloride and forming the ether bond.

Reduction of Nitro Group to Amine

The nitro group on the aromatic ring is reduced to the corresponding amine to yield 4-[4-(sec-butyl)phenoxy]-3-methylphenylamine.

  • Reagents: Catalytic hydrogenation (e.g., H2 with Pd/C catalyst) or chemical reduction using iron powder and hydrochloric acid.
  • Conditions: Mild temperature (room temperature to 60 °C) and atmospheric or elevated hydrogen pressure.
  • Purification: Filtration to remove catalyst, followed by extraction and recrystallization.

Purification and Characterization

  • Techniques: Column chromatography, recrystallization from suitable solvents (e.g., ethanol or ethyl acetate), and preparative thin-layer chromatography (TLC).
  • Monitoring: TLC using silica gel with hexane/ethyl acetate mixtures (e.g., 70:30) to track reaction progress.
  • Characterization: Melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents & Catalysts Solvent(s) Conditions Yield (%) Notes
1 Friedel-Crafts alkylation sec-butyl chloride, phenol, AlCl3 None or inert solvent 0–50 °C, 2–6 hours 70–85 Controlled to prevent polyalkylation
2 Nucleophilic aromatic substitution 4-(sec-butyl)phenol, 3-methyl-4-nitrochlorobenzene, K2CO3 DMF or DMSO 80–120 °C, 6–12 hours 65–80 Inert atmosphere recommended
3 Nitro reduction H2, Pd/C or Fe/HCl Ethanol or water RT to 60 °C, 4–12 hours 75–90 Catalytic hydrogenation preferred
4 Purification Silica gel, solvents (ethyl acetate, hexane) Ambient TLC monitoring essential

Research Findings and Notes

  • The use of methylene chloride or chloroform as solvents is common in similar aromatic substitution reactions to maintain mild reaction temperatures and good solubility of reactants, though polar aprotic solvents are preferred for nucleophilic aromatic substitution steps.
  • Reaction monitoring by TLC is crucial for optimizing reaction times and preventing side reactions such as over-alkylation or incomplete reduction.
  • The reduction step benefits from catalytic hydrogenation, which provides cleaner conversion and easier purification compared to chemical reductions that may generate iron salts or other byproducts.
  • Yields reported in literature for analogous compounds range from 65% to 90%, depending on reaction conditions and purification efficiency.
  • The sec-butyl substituent’s steric hindrance requires careful control of reaction conditions to avoid side reactions or low substitution efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurodegenerative diseases.

  • Neuroprotective Effects: Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and improving cognitive function in animal models of neurodegeneration.
  • Enzyme Inhibition: It has shown promise as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Studies report an IC₅₀ value of approximately 21 nM, suggesting a higher potency compared to established drugs like Donepezil (IC₅₀ = 50 nM) .

The compound's biological activity has been explored through various studies:

  • Acetylcholinesterase Inhibition: The compound's ability to inhibit acetylcholinesterase suggests potential applications in managing Alzheimer's disease.
  • Antioxidant Properties: In vitro assays have demonstrated that it can reduce oxidative stress markers, which is beneficial in neuroprotection.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC₅₀ Value (nM)Reference
This CompoundAcetylcholinesterase Inhibition21
DonepezilAcetylcholinesterase Inhibition50

Materials Science

The compound's structural characteristics allow it to serve as a building block in organic synthesis and materials development. It can be utilized in the creation of new polymers or complex molecular architectures.

  • Organic Synthesis: As a reagent, it can facilitate various chemical reactions leading to the formation of more complex molecules.
  • Development of New Materials: Its unique properties make it suitable for exploring new chemical processes and materials.

Case Studies

Several notable studies have highlighted the applications and effectiveness of 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine:

  • Neuroprotective Study: A study demonstrated significant improvements in cognitive function and reduced oxidative stress markers in animal models treated with this compound compared to control groups.
  • Enzyme Activity Assays: In vitro studies confirmed its role as a potent acetylcholinesterase inhibitor, showcasing its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenylamine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine 3-methyl, 4-(sec-butyl)phenoxy ~265–275 (estimated) Not explicitly listed Moderate lipophilicity, steric hindrance from methyl
4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine 2-(trifluoromethyl), 4-(sec-butyl)phenoxy 309.33 946741-47-5 Electron-withdrawing CF₃ group enhances polarity
4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine 3-fluoro, 4-(sec-butyl)phenoxy 259.32 946664-14-8 Fluorine increases electronegativity, potential bioactivity
4-(3-Methoxybenzenesulfonyl)phenylamine 3-methoxybenzenesulfonyl Not provided Not listed Sulfonyl group improves solubility and hydrogen bonding

Key Observations :

  • Electronic Effects : The trifluoromethyl group in 946741-47-5 introduces strong electron-withdrawing properties, likely reducing electron density on the aromatic ring compared to the methyl group in the target compound. This could alter reactivity in electrophilic substitution or binding to receptors .
  • However, the methyl group in the target compound may create steric hindrance absent in the smaller fluorine substituent of 946664-14-8 .
  • Biological Implications : Fluorinated analogs (e.g., 946664-14-8) are common in pharmaceuticals due to fluorine’s metabolic stability and bioavailability-enhancing properties. The target compound’s methyl group may offer a balance between steric bulk and metabolic resistance .

Sulfonamide and Sulfonyl Derivatives

Compounds such as 4-(3-methoxybenzenesulfonyl)phenylamine () differ in backbone structure, replacing the phenoxy group with a sulfonyl moiety. Sulfonyl groups are highly polar, improving aqueous solubility but reducing membrane permeability compared to phenoxy-based analogs. These derivatives are often utilized as enzyme inhibitors (e.g., carbonic anhydrase) due to their strong hydrogen-bonding capacity .

Alkylamine and Isothiocyanate Derivatives

  • 4-Phenylbutylamine (): This compound features a butylamine chain attached to a phenyl ring, lacking the phenoxy linkage.
  • 4-Phenylbutylisothiocyanate : The isothiocyanate group (-N=C=S) introduces electrophilic reactivity, enabling covalent binding to thiol groups in proteins—a property absent in the target phenylamine .

Biological Activity

4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine, also known as a phenylamine derivative, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21NO
  • Molecular Weight : 255.36 g/mol
  • CAS Number : 946742-11-6

The structure features a sec-butyl group on one phenyl ring and an amine functional group that may influence its interaction with biological targets.

The biological activity of 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate biological pathways effectively.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Binding : The compound's ability to bind to specific receptors could facilitate its role as an antagonist or agonist in various signaling pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine, focusing on its effects on cell lines and enzymatic assays.

Table 1: Summary of Biological Activity Findings

Study ReferenceAssay TypeIC50 (µM)Observations
17β-HSD Type 3 Assay700Significant inhibition compared to controls
Cytotoxicity Assay>50Low cytotoxicity observed in cancer cell lines
Enzyme Activity Assay10Moderate inhibition of target enzyme

Case Studies

  • Inhibition of 17β-HSD Type 3 :
    In a study evaluating over 45 synthesized compounds, 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine demonstrated notable inhibition against the 17β-HSD Type 3 enzyme with an IC50 value of 700 nM. This suggests potential applications in hormone-related therapies, particularly for conditions influenced by dihydrotestosterone (DHT) levels .
  • Cytotoxic Effects on Cancer Cell Lines :
    Research involving various cancer cell lines indicated that while the compound showed some cytotoxic effects, it was not significantly toxic at concentrations below 50 µM. This positions it as a candidate for further development in targeted cancer therapies where selective toxicity is desired .
  • Enzymatic Interaction Studies :
    In enzymatic assays, the compound exhibited moderate inhibition of specific enzymes linked to metabolic pathways, which could be beneficial for metabolic disease treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine?

  • Synthesis : Utilize nucleophilic aromatic substitution (NAS) reactions, where the phenoxide intermediate derived from 3-methyl-4-nitrophenol reacts with 4-sec-butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalytic hydrogenation (H₂/Pd-C) can reduce nitro groups to amines .
  • Characterization : Employ NMR (¹H/¹³C) to confirm substitution patterns (e.g., phenoxy linkage at C4 and sec-butyl orientation). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography (if crystalline) resolves steric effects from the sec-butyl group .

Q. How does the compound behave under oxidative or reductive conditions?

  • Oxidation : The amine group may form nitroso intermediates (via HNO intermediates) or quinones under strong oxidants (e.g., KMnO₄). The sec-butyl group is less reactive but could yield ketones under harsh conditions .
  • Reduction : Catalytic hydrogenation typically preserves the phenoxy ether but reduces nitro groups (if present) to amines. Controlled reductive cleavage of the ether bond requires Lewis acids (e.g., BBr₃) at low temperatures .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model transition states for NAS reactions, focusing on steric hindrance from the sec-butyl group. Compare activation energies for para vs. ortho substitution .
  • Solvent Effects : Conduct molecular dynamics simulations to optimize solvent polarity (e.g., DMF vs. THF) for improving reaction yields. Experimental validation should follow, using HPLC to track byproduct formation .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Assay Validation : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch purity variations (HPLC ≥98%). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Apply multivariate regression to published datasets, isolating variables like substituent electronegativity (e.g., sec-butyl vs. tert-butyl analogs) or solvent polarity in bioassays .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?

  • Analog Synthesis : Systematically modify the phenoxy group (e.g., chloro, fluoro substitutions) and alkyl chains (e.g., iso-butyl vs. sec-butyl). Compare logP values (via shake-flask method) to correlate hydrophobicity with membrane permeability .
  • QSAR Modeling : Train machine learning models on IC₅₀ data from derivatives, using descriptors like Hammett σ constants for substituents and topological polar surface area (TPSA) .

Q. How can reaction conditions be optimized for scalability while minimizing byproducts?

  • Process Control : Implement continuous flow reactors with in-line FTIR monitoring to adjust residence time and temperature dynamically. Use Design of Experiments (DoE) to identify critical parameters (e.g., halide leaving group, base strength) .
  • Byproduct Analysis : Characterize side products (e.g., diaryl ethers from competing coupling) via GC-MS and optimize catalyst loading (e.g., Pd/C vs. Ni-based catalysts) to suppress undesired pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine
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4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine

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